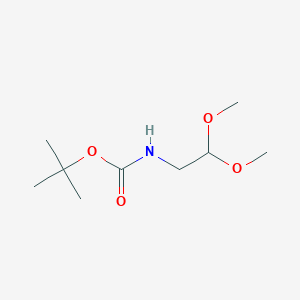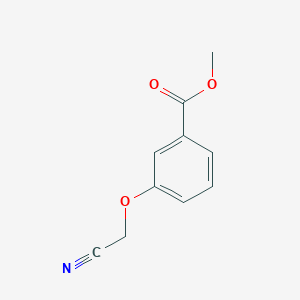
Methyl 3-(cyanomethoxy)benzoate
Übersicht
Beschreibung
Methyl 3-(cyanomethoxy)benzoate, also known as methyl-3-cyano-4-methoxybenzoate, is an organic compound that is used as a reagent in organic synthesis and in the study of biochemical and physiological processes. It is a white crystalline solid with a melting point of 78-80°C. The compound is soluble in water and slightly soluble in ethanol and ether. It is used as a reagent for the synthesis of various organic compounds and as a tool to study biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Radical Equivalent in Organic Synthesis
Methyl 3-(cyanomethoxy)benzoate has been utilized in organic synthesis. One example is the use of its derivative, cyano(ethoxycarbonothioylthio)methyl benzoate, as a one-carbon radical equivalent. This compound facilitates the introduction of an acyl unit through radical addition to olefins, leading to diverse chemical products. Such radical equivalents are pivotal in synthetic organic chemistry for constructing complex molecules (Bagal, de Greef, & Zard, 2006).
Coordination Polymers and Photoluminescence
In the field of materials science, particularly in coordination chemistry, this compound is significant. A study demonstrated its use in hydrothermal synthesis, resulting in a novel cadmium(II) coordination polymer. This polymer, characterized by single-crystal X-ray diffraction, displayed strong blue photoluminescence, which is of interest for optoelectronic applications (Wang et al., 2012).
Reduction on Catalysts
In catalysis research, this compound's reactivity has been studied. An example is its reduction on yttrium oxide catalysts, monitored using infrared spectroscopic flow reactors. This research is crucial in understanding surface reactions and catalytic processes relevant to industrial chemistry (King & Strojny, 1982).
Insecticidal Properties
This compound and its analogs have been investigated for their insecticidal properties. Research shows that some analogs of methyl benzoate, a related compound, demonstrate significant toxicity against various insects, suggesting potential for pest control applications (Larson, Nega, Zhang, & Feldlaufer, 2021).
Photophysical Properties
The photophysical properties of this compound derivatives have been studied, showing unique luminescence characteristics. This research is important for developing materials with specific optical properties, which can be used in sensors, displays, and other photonic devices (Kim et al., 2021).
Antiproliferative Activity
In medicinal chemistry, a derivative of this compound, specifically methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has been identified as a tubulin polymerization inhibitor. This compound shows promising antiproliferative activity against human cancer cells, highlighting its potential in cancer research and drug development (Minegishi et al., 2015).
Eigenschaften
IUPAC Name |
methyl 3-(cyanomethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSYQITXZHUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565361 | |
| Record name | Methyl 3-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153938-40-0 | |
| Record name | Methyl 3-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
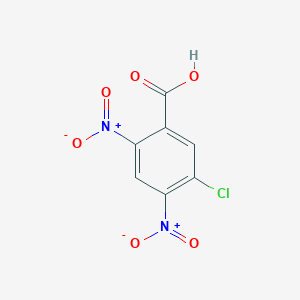

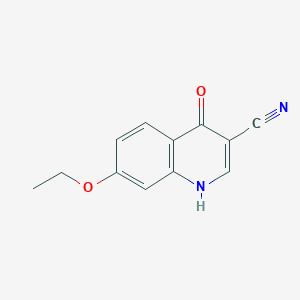
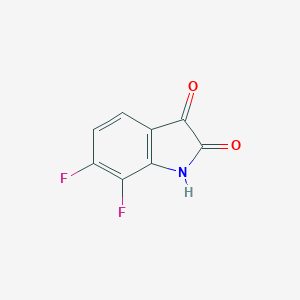



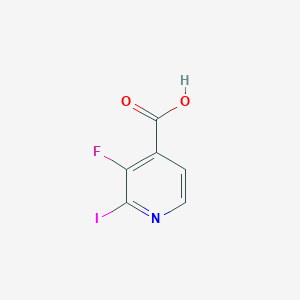
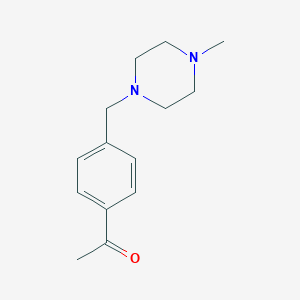
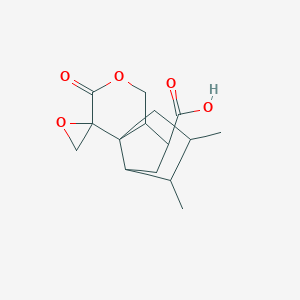
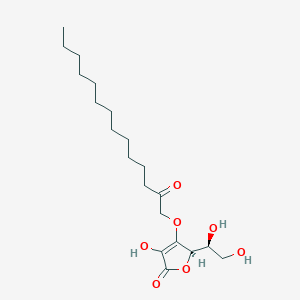
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
